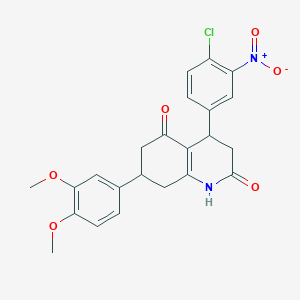
N-(3,4-dimethoxyphenyl)-N'-(2-fluorobenzyl)urea
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(2-fluorobenzyl)urea, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been banned by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-N'-(2-fluorobenzyl)urea activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It promotes the uptake and utilization of fatty acids by skeletal muscles and stimulates the oxidation of glucose in liver cells. It also reduces the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-fluorobenzyl)urea has been shown to increase endurance and performance in animal models by enhancing the capacity of skeletal muscles to utilize fatty acids as an energy source. It also improves cardiac function by reducing oxidative stress and inflammation in the heart. However, its use has been associated with an increased risk of cancer development, particularly in the liver and bladder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-N'-(2-fluorobenzyl)urea is a potent and selective PPARδ agonist that can be used to study the role of this receptor in various physiological processes. It has been shown to improve metabolic parameters and reduce inflammation in animal models, making it a useful tool for investigating the pathophysiology of metabolic and cardiovascular diseases. However, its use in humans is prohibited due to safety concerns.
Direcciones Futuras
Further research is needed to fully understand the molecular mechanisms underlying the effects of N-(3,4-dimethoxyphenyl)-N'-(2-fluorobenzyl)urea on metabolism and inflammation. It is also important to investigate the potential risks associated with its use, particularly with regard to cancer development. Novel PPARδ agonists with improved safety profiles may be developed for therapeutic use in the future.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(2-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cardiovascular disorders. It has been shown to improve insulin sensitivity, increase fatty acid oxidation, and reduce inflammation in animal models. However, its use in humans is prohibited due to the risk of cancer development.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-21-14-8-7-12(9-15(14)22-2)19-16(20)18-10-11-5-3-4-6-13(11)17/h3-9H,10H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZFKAKRSCEPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzoyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4702863.png)
![2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4702881.png)
![2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B4702883.png)
![6-allyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4702885.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4702910.png)
![1-[2-(propylsulfonyl)benzoyl]piperidine](/img/structure/B4702916.png)

![5-{[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4702932.png)
![7-(4-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4702940.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4702960.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4702969.png)
![2,2-dibromo-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4702971.png)
